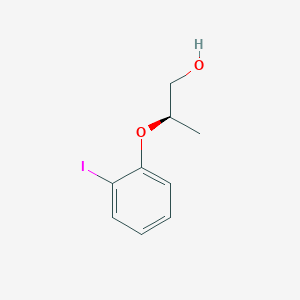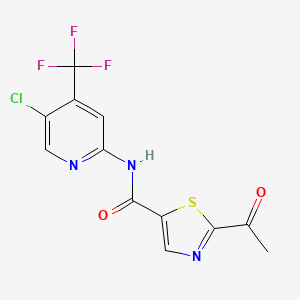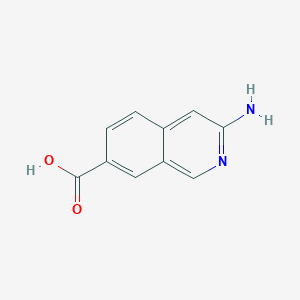
3-アミノイソキノリン-7-カルボン酸
概要
説明
“3-Aminoisoquinoline-7-carboxylic acid” is a chemical compound with the CAS Number: 1337881-34-1 . Its linear formula is C10H8N2O2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Aminoisoquinoline-7-carboxylic acid” can be represented by the InChI code: 1S/C10H8N2O2/c11-9-4-6-1-2-7(10(13)14)3-8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) . The molecular weight of the compound is 188.19 .
Physical And Chemical Properties Analysis
“3-Aminoisoquinoline-7-carboxylic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
科学的研究の応用
創薬と医薬品化学
3-アミノイソキノリン-7-カルボン酸: は、多様な生物活性を持つ化合物に含まれることから、医薬品化学における重要な骨格です。 これは、様々な疾患の治療に有効なキノリン誘導体の合成において、新規医薬品の開発のための核心構造として役立ちます .
天然アルカロイドの合成
3-アミノイソキノリン-7-カルボン酸から誘導されるものを含むイソキノリンは、天然アルカロイドの合成において重要です。 これらの化合物は、幅広い生物活性を示し、抗がん剤や抗マラリア薬の製造に使用されています .
抗菌剤の開発
研究によると、3-アミノイソキノリン-7-カルボン酸などのイソキノリン誘導体は、抗菌剤として有効であることが示されています。 これらは、細菌細胞壁を破壊する可能性について研究されており、新しい抗菌治療の開発につながる可能性があります .
有機合成における触媒
この化合物は、様々な有機反応を促進する触媒プロセスに使用されます。 触媒としての役割は、複雑な有機分子の製造のためのより効率的で環境に優しい合成経路につながる可能性があります .
環境負荷の低減
よりグリーンな化学への探求において、3-アミノイソキノリン-7-カルボン酸は、環境負荷を低減することを目的とした合成方法で使用されています。 これには、有害な試薬の使用を最小限に抑え、より安全で持続可能な化学プロセスを促進することが含まれます .
Safety and Hazards
作用機序
Target of Action
It is known that quinolines and quinolones, which include 3-aminoisoquinoline-7-carboxylic acid, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and quinolones are known to exhibit high and selective activity attained through different mechanisms of action
Biochemical Pathways
Quinolines and quinolones, in general, are known to affect a broad spectrum of bioactivities
Result of Action
Quinolines and quinolones, in general, are known to exhibit a broad spectrum of bioactivities
生化学分析
Biochemical Properties
3-Aminoisoquinoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 3-Aminoisoquinoline-7-carboxylic acid can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-Aminoisoquinoline-7-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Aminoisoquinoline-7-carboxylic acid has been shown to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Aminoisoquinoline-7-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, 3-Aminoisoquinoline-7-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Aminoisoquinoline-7-carboxylic acid in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to changes in its biochemical properties. Long-term exposure to 3-Aminoisoquinoline-7-carboxylic acid has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Aminoisoquinoline-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity
Metabolic Pathways
3-Aminoisoquinoline-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Aminoisoquinoline-7-carboxylic acid within cells and tissues are essential for understanding its pharmacological properties. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-Aminoisoquinoline-7-carboxylic acid is crucial for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s biochemical and pharmacological properties.
特性
IUPAC Name |
3-aminoisoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-6-1-2-7(10(13)14)3-8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMSZPSIYOAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737374 | |
| Record name | 3-Aminoisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1337881-34-1 | |
| Record name | 3-Aminoisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

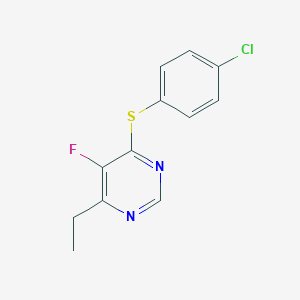
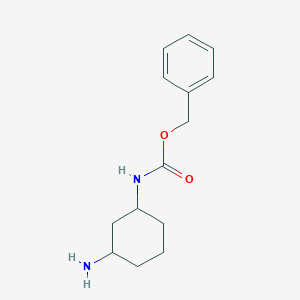
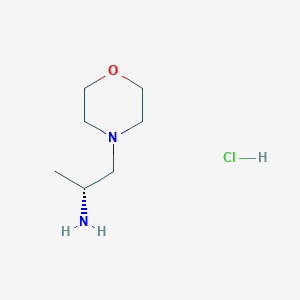
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1509643.png)
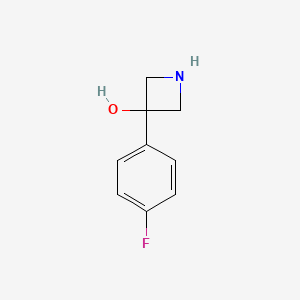

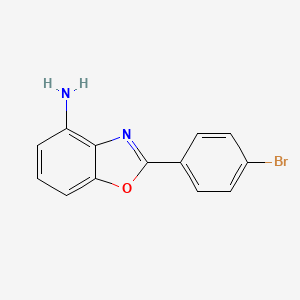
![2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1509672.png)
![3-(2-(2,4-Difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl)-4-methoxybenzoic acid](/img/structure/B1509677.png)

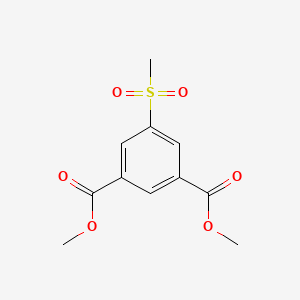
![2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole](/img/structure/B1509683.png)
